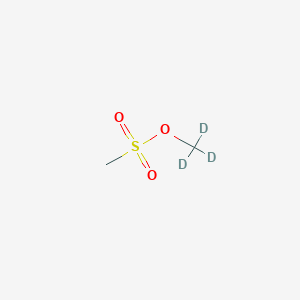
Methyl 2-(3-aminophenoxy)isonicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Hemoglobin Oxygen Affinity Modulation
Methyl 2-(3-aminophenoxy)isonicotinate, as a structural analogue of certain allosteric effectors of hemoglobin, has been studied for its potential to modulate hemoglobin oxygen affinity. Research has shown that structurally related compounds can significantly decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).
2. Synthesis of Pyranopyrazoles
Methyl 2-(3-aminophenoxy)isonicotinate has been utilized in the synthesis of pyranopyrazoles, a class of compounds with potential pharmacological activities. Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the synthesis of these compounds, highlighting the versatility of this chemical class in synthetic organic chemistry (Zolfigol et al., 2013).
3. Thrips Pest Management
Research on methyl isonicotinate, a compound closely related to Methyl 2-(3-aminophenoxy)isonicotinate, has shown its effectiveness as a non-pheromone semiochemical in thrips pest management. Its application in agriculture for enhanced monitoring and control of thrips, a major pest affecting various crops, demonstrates the potential utility of this chemical class in pest management strategies (Teulon et al., 2011).
4. Fluorescent Sensing Applications
Methyl 2-(3-aminophenoxy)isonicotinate and its derivatives have been explored for their potential in fluorescent sensing applications. For example, compounds synthesized from o-aminophenol, a structural analogue, have been used as selective fluorescent sensors for metal ions like Al3+, indicating potential applications in environmental monitoring and bio-imaging (Ye et al., 2014).
5. Polymer Synthesis
The compound and its structural analogues have been used in the synthesis of hyperbranched aromatic polyamides, which are important materials with applications in various fields, including the development of high-performance polymers and advanced materials engineering (Yang et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-aminophenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-5-6-15-12(7-9)18-11-4-2-3-10(14)8-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOHVURBXWZMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183966 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenoxy)isonicotinate | |
CAS RN |
1415719-46-8 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)










![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)